molecular formula C15H9F3N2S B2431936 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole CAS No. 1421262-11-4

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B2431936
CAS No.: 1421262-11-4
M. Wt: 306.31
InChI Key: IMKDHTFBSNGBDQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyridine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-aminopyridine in the presence of a thionating agent such as Lawesson’s reagent. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)thiazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    2-(4-(Trifluoromethyl)phenyl)thiazole: Lacks the pyridine ring, affecting its biological activity.

    4-(Pyridin-4-yl)-2-phenylthiazole: Lacks the trifluoromethyl group, influencing its lipophilicity and reactivity.

Uniqueness

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both the pyridine ring and the trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold for drug design and materials science applications.

Properties

IUPAC Name

4-pyridin-4-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2S/c16-15(17,18)12-3-1-11(2-4-12)14-20-13(9-21-14)10-5-7-19-8-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDHTFBSNGBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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